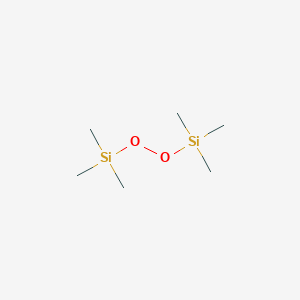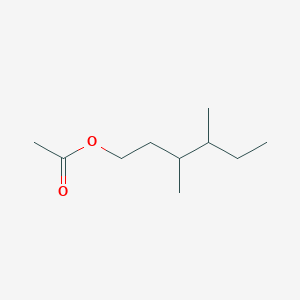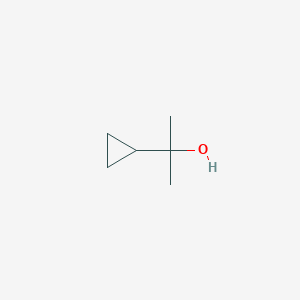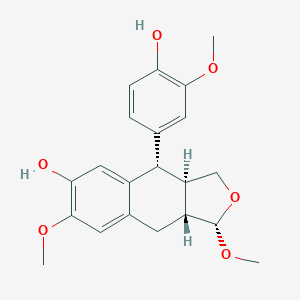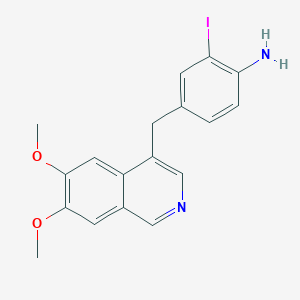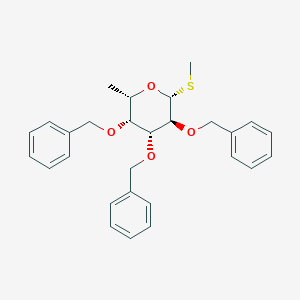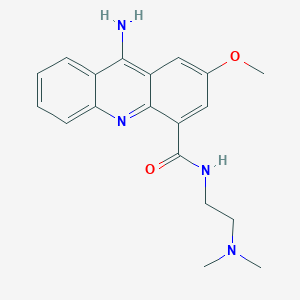
7,25-Dihydroxycholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,25-Dihydroxycholesterol (7,25-OHC) is a cholesterol metabolite that plays an essential role in regulating cholesterol homeostasis in the body. It is synthesized from cholesterol in the liver and other peripheral tissues, and its levels are regulated by a feedback mechanism that involves the liver X receptor (LXR) and the sterol regulatory element-binding protein (SREBP) pathway. In recent years, 7,25-OHC has gained much attention due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 7,25-Dihydroxycholesterol involves its interaction with various receptors and signaling pathways in the body. It can activate the LXR pathway, which regulates cholesterol homeostasis and lipid metabolism. It also interacts with the SREBP pathway, which regulates the expression of genes involved in cholesterol synthesis and uptake. In addition, 7,25-Dihydroxycholesterol can activate the aryl hydrocarbon receptor (AhR), which plays a role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
7,25-Dihydroxycholesterol has various biochemical and physiological effects on the body. It can regulate cholesterol homeostasis by inhibiting the expression of genes involved in cholesterol synthesis and uptake. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 7,25-Dihydroxycholesterol can induce apoptosis in cancer cells and inhibit cell proliferation. It also has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7,25-Dihydroxycholesterol in lab experiments is its ability to regulate cholesterol homeostasis and lipid metabolism. It can also induce apoptosis in cancer cells and reduce inflammation. However, one of the limitations of using 7,25-Dihydroxycholesterol is its potential toxicity, which can vary depending on the concentration and duration of exposure. It is important to use appropriate controls and dosages when conducting experiments with 7,25-Dihydroxycholesterol.
Zukünftige Richtungen
There are several future directions for research on 7,25-Dihydroxycholesterol. One area of research is the development of novel therapeutic agents that target the LXR and SREBP pathways. Another area of research is the exploration of the potential role of 7,25-Dihydroxycholesterol in regulating immune responses and inflammation. In addition, further studies are needed to investigate the potential neuroprotective effects of 7,25-Dihydroxycholesterol and its role in cognitive function. Overall, 7,25-Dihydroxycholesterol has significant potential as a therapeutic agent in various diseases, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Synthesemethoden
The synthesis of 7,25-Dihydroxycholesterol involves the enzymatic conversion of cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), which is expressed in the liver and other peripheral tissues. The reaction is catalyzed by the addition of a hydroxyl group to the 25th carbon of the cholesterol molecule, resulting in the formation of 25-hydroxycholesterol (25-OHC). 25-OHC is then converted to 7,25-Dihydroxycholesterol by the enzyme 25-hydroxycholesterol 7-alpha-hydroxylase (CYP7B1).
Wissenschaftliche Forschungsanwendungen
7,25-Dihydroxycholesterol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, atherosclerosis, and neurodegenerative diseases. Studies have shown that 7,25-Dihydroxycholesterol can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It also has anti-inflammatory properties and can reduce the risk of atherosclerosis by inhibiting the formation of foam cells. In addition, 7,25-Dihydroxycholesterol has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
107655-65-2 |
|---|---|
Molekularformel |
C27H46O3 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23?,24+,26+,27-/m1/s1 |
InChI-Schlüssel |
BQMSKLCEWBSPPY-BXGICBJUSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Synonyme |
7,25-dihydroxycholesterol 7,25-dihydroxycholesterol, (3beta,7alpha)-isomer 7,25-dihydroxycholesterol, (3beta,7beta)-isomer 7,25-OHC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



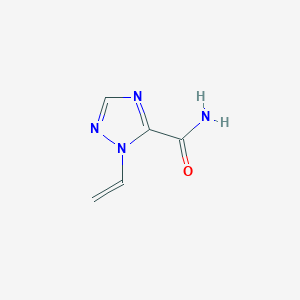
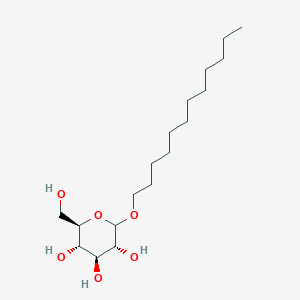
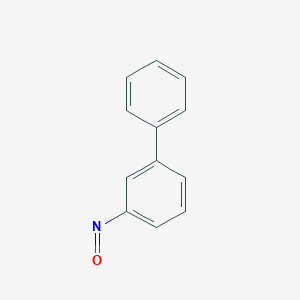
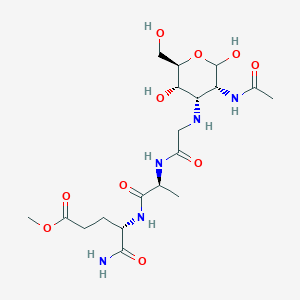
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)
